1-Tert-butylsulfanyl-2,3-dimethylbenzene
Description
1-Tert-butylsulfanyl-2,3-dimethylbenzene is a substituted aromatic compound featuring a tert-butylsulfanyl (–S–C(CH₃)₃) group at the 1-position and methyl (–CH₃) groups at the 2- and 3-positions of the benzene ring.
Properties
IUPAC Name |
1-tert-butylsulfanyl-2,3-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18S/c1-9-7-6-8-11(10(9)2)13-12(3,4)5/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLWWRWITGXHEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)SC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)SC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of 1-Tert-butylsulfanyl-2,3-dimethylbenzene involves a series of synthetic routes and reaction conditions. One notable method involves the coupling of a drug with a targeting moiety to form an antibody-drug conjugate or a small molecule-drug conjugate. The process typically includes the following steps:
Synthesis of the Drug Moiety: The drug moiety is synthesized through a series of chemical reactions, often involving the use of protective groups and specific reagents to achieve the desired structure.
Synthesis of the Targeting Moiety: The targeting moiety, which is responsible for directing the drug to its target, is synthesized separately.
Coupling Reaction: The drug and targeting moieties are coupled together using a linker molecule. This step requires precise reaction conditions to ensure the stability and efficacy of the final conjugate.
Purification: The resulting conjugate is purified using techniques such as chromatography to remove any impurities and by-products.
Chemical Reactions Analysis
1-Tert-butylsulfanyl-2,3-dimethylbenzene undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the addition of hydrogen or the removal of oxygen.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: This reaction involves the breaking of chemical bonds through the addition of water, often catalyzed by acids or bases.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
1-Tert-butylsulfanyl-2,3-dimethylbenzene has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying various chemical reactions and mechanisms.
Biology: The compound is employed in biological studies to investigate its effects on cellular processes and pathways.
Medicine: this compound is explored for its potential therapeutic applications, particularly in targeted drug delivery systems.
Industry: The compound is utilized in the development of new materials and technologies, such as biosensors and diagnostic tools.
Mechanism of Action
The mechanism of action of 1-Tert-butylsulfanyl-2,3-dimethylbenzene involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can include proteins, enzymes, or receptors. This binding can lead to the modulation of various cellular processes, such as signal transduction, gene expression, and metabolic pathways. The precise mechanism depends on the specific structure and properties of the compound.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The tert-butylsulfanyl group distinguishes this compound from other dimethylbenzene derivatives. Key comparisons include:
Key Observations :
- The tert-butylsulfanyl group’s steric bulk likely reduces water solubility compared to smaller substituents like Br or F. identifies a solubility cutoff (0.10–0.46 mmol/L) for GABAA receptor activity, which the target compound may fall below due to its hydrophobicity .
Structural and Crystallographic Comparisons
Sulfur-Containing Derivatives :
- 4-Tert-butyldiphenyl sulfide (): Shares a tert-butylsulfanyl group but lacks methyl substituents. The phenyl group instead of methyl may enhance π-π stacking but reduce steric hindrance compared to 2,3-dimethyl substitution.
- 1-Bromo-4-methanesulfonyl-2,3-dimethylbenzene (): Features a sulfonyl (–SO₂–) group, which is more polar and electron-withdrawing than sulfanyl. The crystal structure reveals Br⋯O interactions (3.286 Å) , whereas the tert-butylsulfanyl group in the target compound may promote weaker van der Waals interactions due to its bulk.
Reactivity and Stability Profiles
- Nitro Derivatives (): Nitro groups (–NO₂) are strongly electron-withdrawing and associated with hazardous properties (e.g., 2-nitro-1,3-dimethylbenzene). In contrast, the tert-butylsulfanyl group is less reactive, suggesting improved stability and reduced toxicity .
- Fluorinated Analogs (): 1,4-Difluoro-2,3-dimethylbenzene’s market growth reflects demand for halogenated aromatics in agrochemicals. Fluorine’s small size and electronegativity contrast with the tert-butylsulfanyl group’s bulk, impacting both synthetic accessibility and application scope.
Commercial and Industrial Implications
- Market Trends : Fluorinated dimethylbenzenes dominate industrial applications due to their versatility in synthesis (). The tert-butylsulfanyl derivative may occupy niche roles, such as intermediates in specialty chemicals, where steric hindrance is advantageous.
- Safety : Unlike nitro derivatives classified as hazardous (), sulfanyl-containing compounds are generally safer, though industrial handling must still account for sulfur-related reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
